molecular formula C26H18N4O4S B10912712 3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline

3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline

Cat. No.: B10912712
M. Wt: 482.5 g/mol
InChI Key: RHGPATLLEAKESN-UHFFFAOYSA-N
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Description

3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline is a complex organic compound that features a unique structure combining benzoxazole and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline typically involves multi-step organic reactions. One common method includes the formation of benzoxazole rings through cyclization reactions involving o-aminophenols and carboxylic acids. The sulfonylation step is achieved using sulfonyl chlorides under basic conditions. The final step involves the coupling of the sulfonylated benzoxazole with aniline derivatives under catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole moiety allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the sulfonyl group can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[5-[[2-(3-Aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline stands out due to its dual benzoxazole rings, which confer unique electronic and structural properties. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

Molecular Formula

C26H18N4O4S

Molecular Weight

482.5 g/mol

IUPAC Name

3-[5-[[2-(3-aminophenyl)-1,3-benzoxazol-5-yl]sulfonyl]-1,3-benzoxazol-2-yl]aniline

InChI

InChI=1S/C26H18N4O4S/c27-17-5-1-3-15(11-17)25-29-21-13-19(7-9-23(21)33-25)35(31,32)20-8-10-24-22(14-20)30-26(34-24)16-4-2-6-18(28)12-16/h1-14H,27-28H2

InChI Key

RHGPATLLEAKESN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=N5)C6=CC(=CC=C6)N

Origin of Product

United States

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